Caspofungin

Description

This compound is an Echinocandin Antifungal.

This compound is an antimycotic echinocandin lipopeptide, semisynthetically derived from a fermentation product of the fungus Glarea lozoyensis. This compound inhibits 1,3-beta-glucan synthase, resulting in decreased synthesis of beta(1,3)-D-glucan (an essential component of the fungal cell wall), weakening of the fungal cell wall, and fungal cell wall rupture. This agent is active against Aspergillus and Candida species.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 4 approved and 10 investigational indications.

A cyclic lipopeptide echinocandin and beta-(1,3)-D-glucan synthase inhibitor that is used to treat internal or systemic MYCOSES.

See also: Anidulafungin (related); Micafungin (related); this compound Acetate (active moiety of).

Properties

Key on ui mechanism of action |

Caspofungin inhibits the synthesis of beta-(1,3)-D-glucan, an essential component of the cell wall of Aspergillus species and Candida species. beta-(1,3)-D-glucan is not present in mammalian cells. The primary target is beta-(1,3)-glucan synthase. Caspofungin inhibits the synthesis of beta(1,3)-d-glucan, an integral component of the fungal cell wall that is not present in mammalian cells. Caspofungin acetate ... /belongs to a class of drugs/ referred to as echinocandins, which inhibit the formation of beta(1,3)-D-glucans in the fungal cell wall. Resistance is conferred by mutations in the FKS1 gene, which codes for a large subunit of (1,3)beta-glucan synthase. /Caspofungin acetate/ Caspofungin acetate, the active ingredient of cancidas, inhibits the synthesis of alpha(1,3)-D-glucan, an essential component of the cell wall of susceptible Aspergillus species and Candida species. (1,3)-D-glucan is not present in mammalian cells. Caspofungin has shown activity against Candida species and in regions of active cell growth of the hyphae of Aspergillus fumigatus. /Caspofungin acetate/ |

|---|---|

CAS No. |

162808-62-0 |

Molecular Formula |

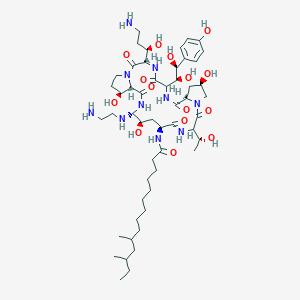

C52H88N10O15 |

Molecular Weight |

1093.3 g/mol |

IUPAC Name |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)46(55-22-21-54)60-50(75)43-37(67)19-23-61(43)52(77)41(36(66)18-20-53)58-49(74)42(45(71)44(70)31-14-16-32(64)17-15-31)59-48(73)35-25-33(65)27-62(35)51(76)40(30(4)63)57-47(34)72/h14-17,28-30,33-38,40-46,55,63-68,70-71H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,72)(H,58,74)(H,59,73)(H,60,75)/t28-,29+,30+,33+,34-,35-,36+,37-,38+,40-,41-,42-,43-,44-,45-,46-/m0/s1 |

InChI Key |

JYIKNQVWKBUSNH-WVDDFWQHSA-N |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |

Key on ui application |

Caspofungin is an antifungal drug, and used for the treatment of esophageal candidiasis and invasive aspergillosis in patients who are refractory to or intolerant of other therapies. |

boiling_point |

1408.1ºC at 760mmHg |

melting_point |

N/A |

Other CAS No. |

162808-62-0 179463-17-3 |

physical_description |

Solid |

solubility |

Mol wt, 1213.41. Hygroscopic white to off-white powder. Freely sol in water, methanol; slightly sol in ethanol /Acetate/ Slightly soluble in ethanol, and soluble in phosphate buffer (pH 3.2) |

storage |

−20°C |

Synonyms |

Cancidas caspofungin caspofungin acetate Caspofungin MSD L 743,872 L 743872 L-743,872 L-743872 L743,872 L743872 MK 0991 MK-0991 MK0991 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Caspofungin on Fungal Cell Wall Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caspofungin, the first approved agent in the echinocandin class of antifungals, represents a significant advancement in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species.[1] Its unique mechanism of action, which targets the fungal cell wall, provides a high degree of selective toxicity as the components it inhibits are absent in mammalian cells.[2][3] This guide provides a detailed examination of the molecular interactions, cellular consequences, and compensatory fungal responses associated with this compound activity. We delve into its core mechanism—the non-competitive inhibition of (1,3)-β-D-glucan synthase—and explore the subsequent activation of the cell wall integrity pathway and the paradoxical growth effects observed at high drug concentrations. Quantitative data on enzyme inhibition, in vitro susceptibility, and cell wall composition are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development in this domain.

Core Mechanism of Action: Inhibition of (1,3)-β-D-Glucan Synthase

The primary mechanism of this compound is the potent and specific inhibition of (1,3)-β-D-glucan synthase, an essential enzyme complex responsible for synthesizing β-(1,3)-D-glucan.[3][4] This polysaccharide is a critical structural polymer of the fungal cell wall, providing it with shape and osmotic stability.[5]

The (1,3)-β-D-glucan synthase complex is a transmembrane enzyme composed of a catalytic subunit, Fks1p, and a regulatory subunit, Rho1p.[5] this compound acts by non-competitively inhibiting the Fks1p subunit.[2][5] This non-competitive binding disrupts the polymerization of UDP-glucose into linear chains of β-(1,3)-D-glucan on the extracellular side of the plasma membrane.[3][5] The depletion of β-(1,3)-D-glucan severely compromises the structural integrity of the cell wall, rendering the fungal cell unable to withstand internal turgor pressure. This ultimately leads to cell lysis and death, a fungicidal effect observed against most Candida species.[3][5] In filamentous fungi like Aspergillus, where growth is apical, the effect is primarily concentrated at the hyphal tips and branch points, resulting in a fungistatic action.[2]

Fungal Response to Cell Wall Stress: The Cell Wall Integrity (CWI) Pathway

Fungi are not passive targets; they possess robust signaling networks to counteract cell wall damage. When this compound inhibits glucan synthesis, the resulting cell wall stress activates the Cell Wall Integrity (CWI) pathway.[6][7] This is a compensatory survival mechanism that attempts to remodel the cell wall.

Activation of the CWI pathway leads to a significant upregulation of chitin synthesis.[8][9] Chitin, another structural polysaccharide, is cross-linked into the cell wall to reinforce it in the absence of sufficient β-(1,3)-D-glucan.[8] This response is mediated by a MAP kinase cascade, which ultimately activates transcription factors, such as Cas5 in C. albicans, that regulate the expression of chitin synthase genes (CHS).[10][11] While this response can promote drug tolerance, it also highlights potential targets for synergistic drug combinations, such as combining this compound with a chitin synthase inhibitor.[12]

The Paradoxical Effect of this compound

A notable in vitro phenomenon is the "paradoxical effect" (also known as the Eagle effect), where some fungal isolates exhibit continued or renewed growth at this compound concentrations significantly above the minimal inhibitory concentration (MIC).[13][14] This effect is not considered true resistance, as the cells remain susceptible upon re-testing at lower concentrations.[14]

The molecular mechanisms are complex but are thought to involve the hyperactivation of stress response pathways, including the CWI and calcineurin pathways, at high drug concentrations.[7][12] This can lead to an overproduction of chitin, which may partially restore cell wall integrity.[8][12] In Aspergillus fumigatus, this effect has been linked to regenerative intrahyphal growth following initial hyphal tip lysis.[13][15] While the clinical relevance of this in vitro finding is debated, it is a critical consideration in pharmacological studies.

Quantitative Analysis of this compound's Effects

The activity of this compound can be quantified through various metrics, including its inhibitory concentration against fungal isolates, its direct effect on enzyme kinetics, and the resulting changes in cell wall composition.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values are standard measures of antifungal potency. This compound generally exhibits potent activity against Candida and Aspergillus species.

| Fungal Species | Drug | IC50 Range (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | This compound | - | 0.03 - 2 | [16] |

| Candida glabrata | This compound | 0.17 - 2.4 | 0.06 - >8 | [17][18] |

| Candida parapsilosis | This compound | - | 0.25 - 4 | [16] |

| Candida tropicalis | This compound | - | 0.06 - 2 | [16] |

| Aspergillus fumigatus | This compound | <0.001 (enzyme) | 0.125 - 1 | [5][19] |

| Aspergillus flavus | This compound | - | <0.5 | [5] |

| Aspergillus terreus | This compound | - | <0.5 | [5] |

Note: Values can vary based on testing methodology (e.g., broth microdilution standard) and isolate-specific resistance mechanisms.

Alterations in Fungal Cell Wall Composition

Treatment with this compound leads to a measurable shift in the polysaccharide content of the fungal cell wall. The expected decrease in β-(1,3)-glucan is accompanied by a compensatory increase in chitin.

| Fungal Species | Condition | β-(1,3)-Glucan Fold Change | Chitin Fold Change | Reference(s) |

| C. albicans | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |

| C. tropicalis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |

| C. parapsilosis | Paradoxical Growth (16 µg/mL CAS) | ↓ 2.7 to 7.8-fold | ↑ 4.0 to 6.6-fold | [8] |

| C. glabrata | CAS Exposure | Increased Chitin | Increased Chitin | [11] |

| A. fumigatus | CAS Exposure | Decreased Glucan | Increased Chitin/Chitosan | [20] |

Key Experimental Methodologies

Reproducible and standardized protocols are essential for studying this compound's mechanism of action. Below are detailed methodologies for three key experimental assays.

Protocol: (1,3)-β-D-Glucan Synthase (GS) Activity Assay (Microsomal)

This assay measures the in vitro activity of the GS enzyme from a microsomal fraction of fungal cells and its inhibition by this compound.

-

Preparation of Microsomal Fraction:

-

Grow fungal cells (e.g., C. albicans) to mid-exponential phase in appropriate liquid media.

-

Harvest cells by centrifugation and wash with a buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors and a stabilizing agent like Brij-35.[21]

-

Mechanically disrupt cells using glass beads or a French press.

-

Perform differential centrifugation: first, a low-speed spin to remove whole cells and debris, followed by a high-speed ultracentrifugation (~100,000 x g) to pellet the microsomal membranes.

-

Resuspend the microsomal pellet in a storage buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a microtiter plate containing: assay buffer (e.g., 50 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), and the substrate UDP-[¹⁴C]-Glucose.[21]

-

Add varying concentrations of this compound or a vehicle control to respective wells.

-

Initiate the reaction by adding the microsomal protein preparation (e.g., 100 µg).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[21]

-

-

Quantification of Product:

-

Stop the reaction by adding ethanol or trichloroacetic acid.

-

Transfer the reaction mixture to a glass fiber filter to trap the insoluble [¹⁴C]-glucan product.

-

Wash the filter multiple times with ethanol to remove unreacted UDP-[¹⁴C]-Glucose.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

Calculate enzyme activity based on the incorporation of the radiolabel and determine the IC50 of this compound by plotting activity versus drug concentration.

-

Protocol: Fungal Cell Wall Polysaccharide Quantification

This method determines the relative amounts of key polysaccharides (glucan, chitin) in the fungal cell wall, allowing for the assessment of changes induced by this compound.

-

Cell Wall Isolation:

-

Culture fungal cells with and without this compound.

-

Harvest cells and wash thoroughly with distilled water.

-

Mechanically break cells with glass beads in a buffer.

-

Wash the resulting homogenate repeatedly with NaCl and water, centrifuging at low speed between washes to pellet the dense cell wall fraction.

-

Lyophilize the purified cell walls to obtain a dry weight.

-

-

Acid Hydrolysis:

-

Take a known dry weight of cell wall material (e.g., 10 mg).

-

Perform a two-step acid hydrolysis. First, hydrolyze with 72% sulfuric acid at room temperature, then dilute to 1 M sulfuric acid and heat at 100°C for several hours.[22][23] This process breaks down the polysaccharides into their constituent monosaccharides (glucose from glucan, glucosamine from chitin).

-

-

Monosaccharide Quantification:

-

Neutralize the hydrolyzed sample.

-

Separate and quantify the released monosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[22][23]

-

Run monosaccharide standards (glucose, glucosamine) to create a calibration curve for quantification.

-

Calculate the original amount of each polysaccharide in the cell wall based on the quantity of its corresponding monomer.

-

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate, following standards such as those from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Culture the fungal isolate on an agar plate to ensure purity and viability.

-

Prepare a cell suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).

-

Further dilute this suspension in a standardized test medium (e.g., RPMI 1640 buffered with MOPS) to achieve the final target inoculum density.[24][25]

-

-

Drug Dilution and Inoculation:

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the test medium to create a range of concentrations (e.g., 0.03 to 16 µg/mL).[26]

-

Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 24-48 hours.[25]

-

Read the MIC, which is defined as the lowest concentration of this compound that causes a significant diminution of growth (e.g., optically clear or a prominent reduction in turbidity) compared to the positive control well. For this compound, this is often a qualitative endpoint of reduced growth rather than complete inhibition.

-

References

- 1. This compound: a review of its use in the treatment of fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Attenuation of the Activity of this compound at High Concentrations against Candida albicans: Possible Role of Cell Wall Integrity and Calcineurin Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Crosstalk between the calcineurin and cell wall integrity pathways prevents chitin overexpression in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. journals.asm.org [journals.asm.org]

- 13. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Pharmacodynamics of Anidulafungin and this compound against Candida glabrata Isolates, Including Strains with Decreased this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Susceptibility in Aspergillus and Non-Aspergillus Molds: Inhibition of Glucan Synthase and Reduction of β-d-1,3 Glucan Levels in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. microbiologyresearch.org [microbiologyresearch.org]

- 22. A simple method for quantitative determination of polysaccharides in fungal cell walls | Springer Nature Experiments [experiments.springernature.com]

- 23. A simple method for quantitative determination of polysaccharides in fungal cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound Disk Diffusion Breakpoints and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 25. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.asm.org [journals.asm.org]

The Genesis of a New Antifungal Era: A Technical Guide to the Discovery and Semi-Synthetic Origin of Caspofungin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and development of caspofungin acetate (brand name CANCIDAS®), a pioneering member of the echinocandin class of antifungal agents. This compound represents a significant milestone in antifungal therapy, offering a unique mechanism of action that targets the fungal cell wall, a structure absent in mammalian cells. This document details the journey from the initial discovery of its natural precursor to the intricate semi-synthetic process that yields the final active pharmaceutical ingredient, supported by quantitative data, experimental protocols, and pathway visualizations.

Discovery of the Natural Precursor: Pneumocandin B0

The story of this compound begins with the discovery of the pneumocandins, a family of naturally occurring lipophilic cyclic peptides.[1] In a dedicated research program, scientists isolated these compounds from the fermentation broth of the fungus Glarea lozoyensis.[1][2] The initial screening efforts identified pneumocandin B0 as a promising candidate due to its potent antifungal activity.[3] However, in the wild-type strain of G. lozoyensis, pneumocandin B0 was a minor fermentation product, necessitating significant process development to enhance its yield for commercial viability.[3][4]

Mechanism of Action: Targeting the Fungal Cell Wall

This compound's efficacy stems from its highly specific mechanism of action: the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase.[5][6] This enzyme is a critical component in the biosynthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the cell walls of many pathogenic fungi, including Aspergillus and Candida species.[5][7] By disrupting the synthesis of this vital polymer, this compound compromises the fungal cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[5] This targeted action confers a high degree of selective toxicity, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme.[5][7] this compound exhibits fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[5][8]

Figure 1: Mechanism of Action of this compound.

Fermentation and Semi-Synthesis: From Fungus to Drug

The commercial production of this compound is a multi-step process that begins with the fermentation of a high-yielding strain of Glarea lozoyensis to produce pneumocandin B0, followed by a three-step semi-synthetic conversion to this compound.[1][9]

Fermentation of Glarea lozoyensis

Initial fermentation of the wild-type G. lozoyensis produced pneumocandin A0 as the major component, with pneumocandin B0 being a minor product.[3] Through a combination of classical mutagenesis and optimization of the fermentation medium, a mutant strain (ATCC 74030) was developed that exclusively produces pneumocandin B0.[4][10] This was a critical step in making the commercial production of this compound feasible.[2] Genetic analysis later revealed that the exclusive production of pneumocandin B0 was due to mutations in the GLOXY4 gene, which is involved in the biosynthesis of a precursor for pneumocandin A0.[3][4]

Figure 2: Discovery and Production Workflow for this compound Acetate.

Semi-Synthetic Conversion

The conversion of pneumocandin B0 to this compound involves a three-step chemical synthesis.[9] This process modifies the cyclic peptide core to enhance its pharmacological properties. The key transformation is the introduction of an aminoethylamino side chain.[11] An efficient synthesis route reports an overall yield of approximately 45% from pneumocandin B0.[9][12]

Figure 3: Semi-Synthetic Conversion of Pneumocandin B0 to this compound.

Quantitative Data

Table 1: In Vitro Susceptibility of this compound Against Fungal Pathogens

| Organism | MIC Range (μg/mL) | Reference(s) |

| Candida albicans | 0.015 – 16 | [13] |

| Candida krusei | 0.03 – 8 | [13] |

| Aspergillus fumigatus | 0.06 - >16 | [14][15] |

| Aspergillus flavus | ≤0.09 - 118.5 | [15] |

| Aspergillus niger | 1.3 (GM) | [15] |

MIC values can vary based on testing methodology and specific isolates.

Table 2: Pharmacokinetic Properties of this compound Acetate

| Parameter | Value | Reference(s) |

| Protein Binding | ~97% | [7] |

| Metabolism | Slow hydrolysis and N-acetylation | [7][13] |

| Half-life | 9-11 hours | [7] |

| Excretion | Urine (41%) and feces (35%) | [7] |

| Bioavailability | 100% (Intravenous use only) | [13] |

| Clearance | ~12 mL/min | [7] |

Experimental Protocols

Screening for β-(1,3)-D-Glucan Synthase Inhibitors

A representative protocol for identifying inhibitors of β-(1,3)-D-glucan synthase involves the use of fungal microsome preparations and a radiolabeled substrate.

-

Microsome Preparation: Harvest fungal cells (e.g., C. albicans) in the exponential growth phase. Prepare cell extracts by mechanical disruption (e.g., bead beater) and recover microsome membranes through centrifugation.[16]

-

Enzyme Assay: The standard glucan synthase assay is conducted in a buffer containing bovine serum albumin. The reaction mixture includes the microsome preparation, the test compound (dissolved in DMSO), and a radiolabeled substrate such as UDP-[¹⁴C]-glucose.[16]

-

Incubation and Quenching: Incubate the reaction mixtures at 30°C for a defined period (e.g., 2 hours). Quench the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).[16]

-

Quantification: Collect the acid-insoluble material (the synthesized glucan polymer) by filtration. Wash the filter with water and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the concentration of the test compound that inhibits the formation of the TCA-insoluble product by 50% compared to a control without the inhibitor.[16]

Fermentation of Glarea lozoyensis for Pneumocandin B0 Production

The following is a representative fermentation medium and conditions for the production of pneumocandin B0.

-

Medium Composition: A typical fermentation medium contains a carbon source, a nitrogen source, and mineral salts. For example: 80 g/L mannitol, 20 g/L glucose, 20 g/L peptone, and 2.5 g/L K₂HPO₄ in distilled water.[17]

-

Inoculation and Culture Conditions: Inoculate the sterile medium with a high-yielding strain of G. lozoyensis. Maintain the fermentation at a controlled temperature, typically between 23.5°C and 25°C, as higher temperatures can inhibit growth and production.[10] Maintain aeration and agitation to ensure optimal growth and secondary metabolite production.

-

Extraction and Analysis: At the end of the fermentation period, extract the pneumocandin B0 from the broth. For example, a 1 mL aliquot of the whole broth can be extracted with 4 mL of ethyl alcohol.[17] Analyze the concentration of pneumocandin B0 in the supernatant using High-Performance Liquid Chromatography (HPLC).[17]

Semi-Synthesis of this compound from Pneumocandin B0

The following outlines the key steps in a reported semi-synthetic route.

-

Formation of Phenylthioaminal Intermediate: React pneumocandin B0 with thiophenol under acidic conditions to stereoselectively form the phenylthioaminal intermediate.[9][12]

-

Reduction of the Primary Amide: Perform a chemoselective reduction of the primary amide on the glutamine residue of the intermediate using a borane-dimethyl sulfide complex in dry THF at 0°C.[9][12]

-

Introduction of the Ethylenediamine Side Chain: Substitute the phenylthio group with 1,2-diaminoethane (ethylenediamine) to yield this compound.[9][12]

-

Purification and Salt Formation: Purify the resulting this compound, typically using chromatographic methods, and then form the diacetate salt to improve stability and solubility for formulation.[12]

MIC Determination via Broth Microdilution

The minimum inhibitory concentration (MIC) of this compound against various fungal isolates can be determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Medium Preparation: Use a standardized medium such as RPMI 1640.[18]

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the microdilution plate wells.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested.

-

Incubation: Inoculate the microdilution plates and incubate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).[14]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. This can be assessed visually or spectrophotometrically.[18] For this compound, the endpoint is often defined as the minimum effective concentration (MEC), which is the lowest concentration that leads to the growth of small, rounded, compact hyphae as opposed to the long, filamentous hyphae seen in the control.

References

- 1. Discovery and development of first in class antifungal this compound (CANCIDAS®)--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering of Glarea lozoyensis for Exclusive Production of the Pneumocandin B0 Precursor of the Antifungal Drug this compound Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 6. Facebook [cancer.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Echinocandins: production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Insight into advances for the biosynthetic progress of fermented echinocandins of antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PROCESS FOR THE PREPARATION OF this compound - Patent 3620462 [data.epo.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Influences of Methodological Variables on Susceptibility Testing of this compound against Candida Species and Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Interaction of this compound Acetate with Voriconazole against Clinical Isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Enhancement of Pneumocandin B0 Production in Glarea lozoyensis by Low-Temperature Adaptive Laboratory Evolution [frontiersin.org]

- 18. Interlaboratory Comparison of Results of Susceptibility Testing with this compound against Candida and Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Potent Antifungal: A Technical Guide to the Preclinical Pharmacokinetics and Tissue Distribution of Caspofungin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and tissue distribution of caspofungin, a first-in-class echinocandin antifungal agent. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes, this document serves as a critical resource for researchers and professionals involved in the development and understanding of antifungal therapies.

Executive Summary

This compound exhibits a unique pharmacokinetic profile characterized by low plasma clearance and a long terminal half-life across various preclinical species.[1] Its disposition is primarily driven by distribution into tissues rather than rapid metabolism or excretion.[1][2] This extensive tissue distribution, particularly in key organs like the liver and kidneys, is a crucial factor in its efficacy against invasive fungal infections.[2][3] This guide delves into the specifics of these phenomena, presenting data from key preclinical models to illuminate the behavior of this compound in a biological system.

Pharmacokinetic Profile of this compound in Preclinical Models

This compound's journey through the body is marked by a multiphasic decline in plasma concentrations, indicating a rapid initial distribution phase followed by a slower elimination phase.[1] The drug is highly bound to plasma proteins, approximately 97%, which influences its distribution.[4][5]

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single intravenous dose in various preclinical models.

| Species | Dose (mg/kg) | AUC (μg·h/mL) | Cmax (μg/mL) | Terminal Half-life (t½) (h) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Reference |

| Mouse | 5 | N/A | N/A | 44.7 | 1.05 | N/A | [1] |

| Rat | 2 | N/A | N/A | 59.7 | 0.29 | N/A | [1] |

| Rabbit | 1 | N/A | 20.02 ± 1.18 | 26-31 | N/A | N/A | [6] |

| Rabbit | 3 | N/A | N/A | 26-31 | N/A | N/A | [6] |

| Rabbit | 5 | N/A | N/A | 11.7 | 0.74 | N/A | [1] |

| Rabbit | 6 | N/A | 123.4 ± 5.17 | 26-31 | N/A | N/A | [6] |

| Monkey | 5 | N/A | N/A | 45.6 | 0.33 | N/A | [1] |

N/A: Data not available in the cited sources.

Tissue Distribution: Where the Drug Goes

Following intravenous administration, this compound distributes widely throughout the body.[2] The highest concentrations are consistently found in the liver, kidney, lung, and spleen.[2][7] This extensive uptake into tissues is the predominant mechanism influencing its plasma clearance.[8]

Quantitative Tissue Distribution Data in Rats

The table below presents the tissue-to-plasma concentration ratios of radioactivity at various time points after a single intravenous dose of [3H]this compound in rats.

| Tissue | 0.5 h | 2 h | 24 h | 288 h (12 days) | Reference |

| Liver | 5.8 | 12.1 | 55.6 | 13.7 | [2] |

| Kidney | 4.9 | 6.5 | 11.8 | 3.9 | [2] |

| Lung | 2.5 | 3.0 | 4.1 | 1.1 | [2] |

| Spleen | 2.1 | 3.4 | 8.5 | 3.3 | [2] |

| Heart | N/A | N/A | N/A | N/A | [9] |

| Brain | N/A | N/A | ~0.1 | N/A | [9] |

Data represents the ratio of tissue radioactivity concentration to plasma radioactivity concentration.

Experimental Protocols in Preclinical Studies

Understanding the methodologies employed in these preclinical studies is paramount for interpreting the data accurately.

Animal Models

A variety of animal models have been utilized to study the pharmacokinetics and tissue distribution of this compound. These include:

-

Mice: Male CD-1 mice are commonly used.[1]

-

Rats: Sprague-Dawley derived male rats are a frequent choice.[10]

-

Rabbits: New Zealand White rabbits have been used in several studies.[6]

-

Monkeys: Cynomolgus monkeys have also been part of preclinical evaluations.[1]

Dosing and Administration

In the majority of preclinical studies, this compound is administered as a single intravenous (IV) bolus or infusion.[1][6] For tissue distribution studies, radiolabeled [3H]this compound is often used to track the drug and its metabolites.[2]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose to characterize the plasma concentration-time profile.[1][6]

-

Tissue Harvesting: For tissue distribution studies, animals are euthanized at various time points, and organs are excised, weighed, and homogenized for analysis.[2]

-

Analytical Methods: The concentration of this compound in plasma and tissue homogenates is typically determined using high-performance liquid chromatography (HPLC) with fluorescence detection or a competitive radioimmunoassay.[1][11]

Visualizing the Processes

Diagrams are essential for conceptualizing the complex workflows and relationships in pharmacokinetic studies.

Caption: A typical experimental workflow for a preclinical pharmacokinetic and tissue distribution study of this compound.

Caption: Key factors influencing the disposition of this compound in preclinical models.

Metabolism and Excretion

This compound is slowly metabolized in the liver through peptide hydrolysis and N-acetylation.[4][12] It also undergoes spontaneous chemical degradation into an open-ring peptide.[12] The resulting metabolites are eliminated through both urine and feces.[1][13] Importantly, the rate of metabolism is slow, and distribution into tissues is the primary driver of the initial decrease in plasma concentrations.[1][2]

Conclusion

The preclinical data for this compound consistently demonstrate a pharmacokinetic profile dominated by extensive tissue distribution. This characteristic is fundamental to its mechanism of action and efficacy, as it allows the drug to reach and persist at the sites of infection.[3] The slow clearance and long half-life further contribute to its favorable profile, supporting once-daily dosing regimens.[14] This technical guide provides a foundational understanding of this compound's behavior in preclinical models, offering valuable insights for researchers and clinicians working to optimize antifungal therapy.

References

- 1. Disposition of this compound, a Novel Antifungal Agent, in Mice, Rats, Rabbits, and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disposition of this compound: Role of Distribution in Determining Pharmacokinetics in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of this compound in a murine model of systemic candidiasis: importance of persistence of this compound in tissues to understanding drug activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An in-vitro comparative study of the binding of this compound and micafungin to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tissue Penetration of Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Single- and Multiple-Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Fungicidal Power of Caspofungin: A Technical Guide to Its Molecular Target in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular target of caspofungin in the opportunistic fungal pathogen Candida albicans. It details the mechanism of action, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate these processes. This document is intended to serve as a valuable resource for researchers in mycology, infectious diseases, and antifungal drug development.

Executive Summary

This compound, a member of the echinocandin class of antifungal agents, exerts its potent fungicidal activity against Candida albicans by specifically targeting and inhibiting a crucial enzyme involved in cell wall biosynthesis. This selective toxicity, targeting a structure absent in mammalian cells, underpins its clinical efficacy and favorable safety profile. This guide will dissect the molecular interactions, the resultant cellular stress responses, and the experimental frameworks used to investigate this well-defined drug-target relationship.

The Molecular Target: β-(1,3)-D-Glucan Synthase

The primary molecular target of this compound in Candida albicans is the enzyme β-(1,3)-D-glucan synthase . This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide of the fungal cell wall that constitutes 30-60% of its dry weight.[1] This polymer is essential for maintaining the shape, rigidity, and osmotic integrity of the fungal cell.[2]

This compound acts as a non-competitive inhibitor of this enzyme complex.[2][3] The specific component of the β-(1,3)-D-glucan synthase complex that this compound binds to is the catalytic subunit, Fks1p , which is encoded by the FKS1 gene.[1][3][4] By binding to Fks1p, this compound disrupts the synthesis of β-(1,3)-D-glucan, leading to a weakened cell wall, osmotic instability, and ultimately, cell lysis and death.[1][2]

Quantitative Analysis of this compound Activity

The in vitro activity of this compound against C. albicans and its inhibitory effect on β-(1,3)-D-glucan synthase have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Susceptibility of Candida albicans to this compound (MIC Values)

| Reporting Standard | Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| CLSI | 11,550 | 0.0079 - 0.25 | - | - | [5] |

| CLSI | 5,346 | - | - | 0.06 | [6] |

| CLSI | 171 | 0.03 - 0.25 | - | 0.25 | [4] |

| EUCAST | 487 | 0.03 - 8 | - | - | [1] |

| NCCLS | 486 | - | - | - | [7] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the testing methodology (e.g., CLSI - Clinical and Laboratory Standards Institute, EUCAST - European Committee on Antimicrobial Susceptibility Testing), the specific isolates tested, and the medium used.

Table 2: Inhibition of β-(1,3)-D-Glucan Synthase by this compound

| Parameter | Value | Conditions | Reference |

| IC50 | ~100 ng/mL | Aspergillus fumigatus (as a model) | [8] |

| IC50 | >500-fold increase in resistant mutants | C. albicans with FKS1 mutations | [9] |

Note: IC50 (Half-maximal inhibitory concentration) values for the enzyme can vary depending on the purity of the enzyme preparation and assay conditions.

Cellular Response to this compound Inhibition

The inhibition of β-(1,3)-D-glucan synthesis by this compound triggers a cascade of cellular stress responses in C. albicans. These compensatory mechanisms are crucial for the fungal cell's attempt to survive the cell wall damage.

Activation of the Cell Wall Integrity (CWI) Pathway

The primary response to cell wall stress is the activation of the Cell Wall Integrity (CWI) pathway . This signaling cascade is initiated by cell surface sensors that detect cell wall thinning. The signal is then transduced through a series of protein kinases, ultimately leading to the phosphorylation and activation of the MAP kinase Mkc1 .[10][11] Activated Mkc1 translocates to the nucleus and regulates the expression of genes involved in cell wall remodeling and repair.[10][11]

Compensatory Chitin Synthesis

A key consequence of the CWI pathway activation is the upregulation of chitin synthesis. Chitin is another critical structural polysaccharide in the fungal cell wall. By increasing chitin production, C. albicans attempts to compensate for the loss of β-(1,3)-D-glucan and reinforce the weakened cell wall.[12][13] This compensatory mechanism is a hallmark of the fungal response to echinocandins.

The Paradoxical Effect

At high concentrations, this compound can exhibit a "paradoxical effect," where its fungicidal activity is attenuated, and some growth is observed.[3][14][15] This phenomenon is not due to the acquisition of stable resistance mutations but is thought to be a result of the complex interplay of stress response pathways.[14] The paradoxical growth is often associated with significant alterations in cell wall composition, including a dramatic increase in chitin content.[16]

Experimental Protocols

The identification and characterization of this compound's molecular target have been achieved through a combination of genetic, biochemical, and microbiological assays. This section provides an overview of the key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against C. albicans is a fundamental measure of its in vitro activity. The broth microdilution method is the standard procedure.

Protocol: Broth Microdilution MIC Assay (CLSI M27-A3)

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.

-

Inoculum Preparation: Prepare a standardized inoculum of C. albicans from a fresh culture to a final concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

-

Inoculation: Inoculate the microtiter plates with the fungal suspension. Include a drug-free well as a growth control.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant diminution (≥50%) of growth compared to the drug-free control.[6]

β-(1,3)-D-Glucan Synthase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on its molecular target.

Protocol: Microsomal β-(1,3)-D-Glucan Synthase Assay

-

Microsome Preparation:

-

Grow C. albicans cells to mid-exponential phase.

-

Harvest and wash the cells.

-

Mechanically disrupt the cells (e.g., with glass beads) in a buffer containing a detergent (e.g., Brij-35) to stabilize the enzyme.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane-bound enzymes like glucan synthase.

-

-

Enzyme Assay:

-

The standard reaction mixture contains buffer (e.g., 80 mM Tris-HCl, pH 7.75), an activator (e.g., GTPγS), the substrate UDP-glucose (radiolabeled or non-radiolabeled), and the microsomal enzyme preparation.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate at 30°C for a defined period (e.g., 45-75 minutes).

-

-

Quantification of Glucan Product:

-

Radiolabeled Assay: Stop the reaction and collect the radiolabeled glucan product on a filter. Quantify the radioactivity using a scintillation counter.

-

Fluorescence Assay: Use non-radiolabeled UDP-glucose. After the reaction, quantify the produced glucan by adding aniline blue, a fluorochrome that specifically binds to β-(1,3)-glucans, and measuring the fluorescence.[17]

-

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.

Identification of FKS1 Mutations

Mutations in the FKS1 gene are the primary mechanism of acquired resistance to this compound in C. albicans. These mutations are typically clustered in specific "hot spot" regions of the gene.

Protocol: PCR Amplification and Sequencing of FKS1 Hot Spots

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the C. albicans isolate of interest.

-

Primer Design: Design PCR primers that flank the known hot spot regions of the FKS1 gene.

-

PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template to amplify the FKS1 hot spot regions.

-

Purification of PCR Products: Purify the amplified DNA fragments to remove primers and other reaction components.

-

Sanger Sequencing: Sequence the purified PCR products in both the forward and reverse directions.

-

Sequence Analysis: Align the obtained sequences with the wild-type FKS1 sequence from a reference strain to identify any nucleotide changes that result in amino acid substitutions.[18][19][20]

Conclusion

The molecular target of this compound in Candida albicans is unequivocally the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme. The inhibition of this essential enzyme leads to a cascade of events, including cell wall stress, activation of compensatory signaling pathways, and ultimately, fungal cell death. A thorough understanding of this drug-target interaction, the cellular responses it elicits, and the experimental methodologies used to study these phenomena is critical for the continued development of novel antifungal strategies and for monitoring and overcoming the emergence of resistance. This guide provides a foundational resource for professionals engaged in these vital research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. himedialabs.com [himedialabs.com]

- 3. Paradoxical Effect of this compound: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Evaluation of Etest method for determining this compound (MK-0991) susceptibilities of 726 clinical isolates of Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Assessing Resistance to the Echinocandin Antifungal Drug this compound in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional regulation of the this compound-induced cell wall damage response in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced β(1,3)-glucan exposure in Candida albicans is driven by increased chitin levels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Studies of the paradoxical effect of this compound at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessment of the paradoxical effect of this compound in therapy of candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Paradoxical Growth of Candida albicans in the Presence of this compound Is Associated with Multiple Cell Wall Rearrangements and Decreased Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quick Detection of FKS1 Mutations Responsible for Clinical Echinocandin Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. journals.asm.org [journals.asm.org]

Caspofungin's Spectrum of Activity: A Technical Guide for Researchers

Abstract

Caspofungin, the first licensed echinocandin antifungal, represents a significant advancement in the management of invasive fungal infections. Its unique mechanism of action, the inhibition of β-(1,3)-D-glucan synthase, provides a targeted approach to disrupting the fungal cell wall, a structure absent in mammalian cells. This technical guide provides an in-depth overview of this compound's spectrum of activity against key pathogenic fungi, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. It is intended for researchers, scientists, and drug development professionals engaged in the study of antifungal agents.

Introduction

The rise of invasive fungal infections, coupled with the emergence of resistance to conventional antifungal agents, has underscored the need for novel therapeutic strategies. This compound, a semi-synthetic lipopeptide, addresses this need by targeting an essential component of the fungal cell wall.[1] This document details its activity against a range of clinically relevant yeasts and molds, providing a comprehensive resource for the scientific community.

Mechanism of Action

This compound exerts its antifungal effect by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[2][3] This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural polymer in the cell wall of many pathogenic fungi.[1][4] The inhibition of this process leads to a loss of cell wall integrity, osmotic instability, and ultimately cell death, resulting in fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] The selective toxicity of this compound is attributed to the absence of β-(1,3)-D-glucan in mammalian cells.[3]

Caption: this compound's mechanism of action targeting β-(1,3)-D-glucan synthesis.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for filamentous fungi.

Activity against Candida Species

This compound demonstrates potent activity against a broad range of Candida species, including those resistant to azoles and amphotericin B.[4][5] Its activity is generally fungicidal against Candida.[2]

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.015 - 16 | 0.25 | 0.5 - 1 | [5][6][7] |

| Candida glabrata | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |

| Candida tropicalis | ≤0.03 - 8 | 0.06 | 0.25 - 0.5 | [4][8][9] |

| Candida parapsilosis | 0.06 - 8 | - | 1 | [6][8] |

| Candida krusei | 0.03 - 8 | - | 0.25 - 1 | [4][6][8] |

| Candida guilliermondii | 0.12 - >8 | - | 1 | [4][8] |

| Candida dubliniensis | ≤0.03 - 1 | - | 0.5 | [4][9] |

Note: MIC values can vary based on testing methodology (CLSI vs. EUCAST) and specific laboratory protocols.[10]

Activity against Aspergillus Species

Against Aspergillus species, this compound's effect is primarily fungistatic.[2] The MEC, which describes the lowest concentration leading to the formation of aberrant, stunted hyphal growth, is the standard measure of its activity.

| Species | MIC Range (µg/mL) | MEC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | <0.5 - >16 | 0.03 - 1 | [4][11][12] |

| Aspergillus flavus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |

| Aspergillus niger | <0.5 - >16 | 0.03 - 0.5 | [4][11] |

| Aspergillus terreus | <0.5 - >16 | 0.03 - 0.5 | [4][11] |

Note: A "paradoxical effect" or "Eagle effect" has been observed with Aspergillus fumigatus, where some isolates exhibit renewed growth at this compound concentrations above the MEC.[13][14] This phenomenon is linked to a stress response involving chitin synthesis.[14]

Activity against Other Pathogenic Fungi

This compound has demonstrated activity against the cystic form of Pneumocystis jirovecii, a fungus that lacks ergosterol and is therefore resistant to many other antifungals.[15][16] However, it has limited to no activity against Cryptococcus neoformans, Trichosporon spp., and zygomycetes.[4]

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide widely accepted protocols.

Broth Microdilution Assay for Yeasts (CLSI M27-A3)

This method is the reference standard for determining the MIC of antifungal agents against yeasts.

Caption: Workflow for CLSI M27-A3 broth microdilution assay.

-

Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar for 24 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium.[9]

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.[9]

-

Inoculation: The diluted yeast suspension is added to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]

-

Incubation: Plates are incubated at 35°C for 24 to 48 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of this compound that causes a significant diminution of growth (e.g., ≥50% inhibition) compared to the growth control well.[10]

Broth Microdilution Assay for Filamentous Fungi (CLSI M38-A2)

This protocol is adapted for molds and is used to determine the MEC.

-

Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.

-

Drug Dilution and Inoculation: Similar to the yeast protocol, serial dilutions of this compound are prepared in RPMI 1640 medium in microtiter plates, followed by the addition of the conidial suspension.

-

Incubation: Plates are incubated at 35°C for 48 to 72 hours.[11]

-

MEC Determination: The MEC is determined by microscopic examination and is defined as the lowest drug concentration that produces small, compact, and highly branched hyphae compared to the long, filamentous hyphae in the drug-free control well.[11][17]

Signaling Pathways in Response to this compound

Fungal cells have evolved intricate signaling pathways to respond to cell wall stress induced by agents like this compound. In Aspergillus fumigatus, the paradoxical effect is associated with the activation of the calcineurin and Hsp90 pathways, leading to an upregulation of chitin synthesis as a compensatory mechanism.

Caption: Signaling pathway of the paradoxical effect in A. fumigatus.

Conclusion

This compound remains a cornerstone in the treatment of invasive candidiasis and aspergillosis. Its broad spectrum of activity against Candida species and its unique mode of action make it an invaluable tool for clinicians. For researchers and drug developers, a thorough understanding of its activity profile, the methodologies for its evaluation, and the fungal responses it elicits is essential for the continued development of effective antifungal strategies. This guide provides a foundational resource to support these endeavors.

References

- 1. This compound: pharmacology, safety and therapeutic potential in superficial and invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vitro Activity of this compound (MK-0991) against Candida albicans Clinical Isolates Displaying Different Mechanisms of Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Sensitivity of Candida albicans isolates to this compound – comparison of microdilution method and E-test procedure [termedia.pl]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Interlaboratory Variability of this compound MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility Testing Methods for this compound against Aspergillus and Fusarium Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. The this compound Paradoxical Effect is a Tolerant “Eagle Effect” in the Filamentous Fungal Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. floradergisi.org [floradergisi.org]

- 16. journals.asm.org [journals.asm.org]

- 17. In vitro susceptibility testing methods for this compound against Aspergillus and Fusarium isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Dichotomy of Caspofungin: A Technical Guide to its Fungicidal and Fungistatic Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspofungin, a member of the echinocandin class of antifungal agents, represents a significant advancement in the treatment of invasive fungal infections. Its unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme essential for the integrity of the fungal cell wall, sets it apart from other antifungal classes.[1] This mode of action leads to a fascinating duality in its activity: it is generally fungicidal against most Candida species while exhibiting fungistatic activity against Aspergillus species.[2] This guide provides an in-depth exploration of the fungicidal versus fungistatic nature of this compound, detailing the experimental methodologies used to characterize its activity and the complex signaling pathways that govern the fungal response to this critical therapeutic agent.

Fungicidal vs. Fungistatic Activity: A Quantitative Perspective

The distinction between fungicidal (lethal) and fungistatic (inhibitory) activity is crucial for predicting clinical efficacy. This is quantitatively assessed by comparing the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, with the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[3] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

In Vitro Activity of this compound Against Candida Species

This compound demonstrates potent fungicidal activity against a broad range of Candida species, including those resistant to other antifungal agents like fluconazole.[4] The following table summarizes representative MIC and MFC values for this compound against common Candida species.

| Candida Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC₅₀ (µg/mL) | MFC₉₀ (µg/mL) | MFC/MIC Ratio (Typical) | Activity |

| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.125 - >8 | 0.5 | 2.0 | ≤4 | Fungicidal |

| C. glabrata | 0.03 - 2 | 0.25 | 0.5 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |

| C. tropicalis | 0.03 - 2 | 0.25 | 0.5 | 0.125 - 4 | 0.5 | 2.0 | ≤4 | Fungicidal |

| C. parapsilosis | 0.125 - 4 | 1.0 | 2.0 | 0.5 - >8 | 2.0 | 8.0 | Often >4 | Variable |

| C. krusei | 0.06 - 4 | 0.5 | 1.0 | 0.25 - >8 | 1.0 | 4.0 | ≤4 | Fungicidal |

| C. inconspicua | 0.06 - 0.25 | 0.12 | 0.25 | 0.12 - 0.5 | 0.25 | 0.5 | ≤4 | Fungicidal |

Data compiled from multiple sources.[4][5][6][7] MIC and MFC values can vary based on testing methodology and specific isolates.

In Vitro Activity of this compound Against Aspergillus Species

In contrast to its activity against Candida, this compound is primarily fungistatic against Aspergillus species. This is characterized by the inhibition of hyphal growth at the tips, leading to stunted, highly branched mycelia.[8] The determination of a true MFC for filamentous fungi is challenging; therefore, the Minimum Effective Concentration (MEC), defined as the lowest drug concentration that leads to the formation of aberrant, branched hyphae, is often reported.

| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MEC Range (µg/mL) | MEC₅₀ (µg/mL) | MEC₉₀ (µg/mL) | Activity |

| A. fumigatus | 0.125 - >16 | 0.25 | 0.5 | 0.03 - 0.25 | 0.06 | 0.125 | Fungistatic |

| A. flavus | 0.125 - >16 | 0.5 | 1.0 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |

| A. niger | 0.25 - >16 | 1.0 | 2.0 | 0.125 - 1.0 | 0.25 | 0.5 | Fungistatic |

| A. terreus | 0.125 - >16 | 0.25 | 0.5 | 0.06 - 0.5 | 0.125 | 0.25 | Fungistatic |

Data compiled from multiple sources. MIC values for Aspergillus spp. can be highly variable and method-dependent.

Experimental Protocols for Determining Fungicidal and Fungistatic Activity

Standardized methodologies are critical for the accurate and reproducible assessment of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these assays.[9][10]

Broth Microdilution for MIC Determination (CLSI M27-A3/EUCAST E.DEF 7.3.2)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

-

Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in sterile saline or water and adjusted to a 0.5 McFarland turbidity standard. This is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate containing RPMI 1640 medium.

-

Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (for CLSI) or a specified reduction in growth (for EUCAST) compared to the drug-free growth control.

Broth microdilution workflow for MIC determination.

MFC Determination

The MFC is determined as an extension of the broth microdilution assay.

-

Subculturing: Following MIC determination, an aliquot (typically 10-20 µL) from each well showing no visible growth (or significant inhibition) is subcultured onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation: The agar plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control subcultures.

-

MFC Reading: The MFC is the lowest concentration of this compound from which there is no fungal growth (or a ≥99.9% reduction in CFU compared to the initial inoculum) on the subculture plate.[3]

Time-Kill Assays

Time-kill assays provide a dynamic assessment of antifungal activity over time.

-

Inoculum and Drug Preparation: A standardized fungal suspension is prepared as for the MIC assay. This is added to flasks containing pre-warmed RPMI 1640 medium with various concentrations of this compound (typically multiples of the MIC) and a drug-free control.

-

Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each flask.[11][12]

-

Quantitative Plating: The aliquots are serially diluted and plated on drug-free agar to determine the number of viable CFU/mL.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow for a time-kill assay.

The Paradoxical Effect of this compound

A notable phenomenon observed with this compound, particularly against Candida and Aspergillus species, is the "paradoxical effect" or "Eagle effect," where fungal growth resumes at concentrations significantly above the MIC.[13] This has been attributed to the activation of compensatory stress response pathways, primarily leading to an upregulation of chitin synthesis, which provides structural support to the cell wall in the absence of sufficient β-(1,3)-glucan.[13]

Fungal Signaling Pathways in Response to this compound

The fungal response to the cell wall stress induced by this compound is mediated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of both susceptibility and tolerance.

The Cell Wall Integrity (CWI) Pathway (PKC Pathway)

The CWI pathway, governed by Protein Kinase C (PKC), is a primary response to cell wall damage.[14]

-

Sensing: Cell surface sensors (e.g., Wsc1, Mid2) detect cell wall stress.

-

Activation Cascade: This activates the GTPase Rho1, which in turn activates Pkc1. Pkc1 then initiates a MAP kinase cascade (Bck1 -> Mkk1/2 -> Mkc1/Slt2).

-

Transcriptional Response: Phosphorylated Mkc1/Slt2 translocates to the nucleus and activates transcription factors like Rlm1 and Swi4/Swi6, leading to the expression of genes involved in cell wall synthesis and repair, including chitin synthases.[4][14]

The Cell Wall Integrity (PKC) signaling pathway.

The Calcineurin Pathway

The calcium-calcineurin signaling pathway is another critical stress response pathway that is activated by this compound.

-

Calcium Influx: Cell wall stress can lead to an influx of extracellular calcium (Ca²⁺).

-

Calcineurin Activation: Increased intracellular Ca²⁺ activates calmodulin, which in turn activates the phosphatase calcineurin.

-

Crz1 Activation: Calcineurin dephosphorylates the transcription factor Crz1, allowing it to enter the nucleus.

-

Gene Expression: Nuclear Crz1 modulates the expression of genes involved in stress response and cell wall remodeling, including chitin synthases.[15][16]

The Calcineurin signaling pathway.

The Role of Heat Shock Protein 90 (Hsp90)

Hsp90 is a molecular chaperone that plays a crucial role in the fungal stress response and the development of antifungal drug resistance.

-

Client Protein Stabilization: Hsp90 stabilizes key client proteins, including components of the calcineurin and PKC pathways.

-

Enabling Stress Response: By maintaining the stability and function of these signaling proteins, Hsp90 enables a robust response to the stress induced by this compound.

-

Contribution to Paradoxical Effect: Inhibition of Hsp90 has been shown to abrogate the paradoxical effect of this compound, highlighting its importance in this phenomenon.

The central role of Hsp90 in the this compound stress response.

Conclusion

The differential activity of this compound against various fungal pathogens is a complex interplay of its primary mechanism of action and the sophisticated stress response networks within the fungal cell. While its fungicidal activity against most Candida species makes it a first-line therapy for candidiasis, its fungistatic nature against Aspergillus species necessitates a deeper understanding of the underlying cellular responses for optimizing its clinical use. The paradoxical effect, driven by the activation of pathways such as the CWI and calcineurin signaling, underscores the remarkable adaptability of fungi. Future research aimed at targeting these stress response pathways in combination with echinocandins may offer novel therapeutic strategies to overcome tolerance and enhance the fungicidal potential of this important class of antifungal drugs.

References

- 1. Signaling Pathways Governing the this compound Paradoxical Effect in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Susceptibility Testing of Candida inconspicua: Correlation of Different Methods with the Minimal Fungicidal Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Minimal inhibitory concentration (MIC) of this compound and itraconazole inhibiting growth of Candida strains calculated from the linear regression equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound MIC Distribution amongst Commonly Isolated Candida Species in a Tertiary Care Centre - An Indian Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 8. DSpace [digital.library.adelaide.edu.au]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. This compound paradoxical growth in Candida albicans requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Yeast Protein Kinase C Cell Integrity Pathway Mediates Tolerance to the Antifungal Drug this compound through Activation of Slt2p Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles for Stress Response and Cell Wall Biosynthesis Pathways in this compound Tolerance in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Susceptibility to this compound is regulated by temperature and is dependent on calcineurin in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hsp90 Governs Dispersion and Drug Resistance of Fungal Biofilms | PLOS Pathogens [journals.plos.org]

The Core Target: A Technical Guide to β-(1,3)-D-glucan Synthase and Caspofungin's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of β-(1,3)-D-glucan synthase, the primary target of the echinocandin antifungal agent, caspofungin. We will delve into the molecular mechanisms of this compound's inhibitory action, its impact on fungal cell integrity, and the cellular stress responses it elicits. This guide consolidates quantitative data on this compound's efficacy, details key experimental protocols for its evaluation, and visualizes the complex biological pathways involved.

Introduction: The Fungal Cell Wall and the Rise of Echinocandins

The fungal cell wall is a dynamic and essential organelle, absent in mammalian cells, making it an attractive target for antifungal therapy.[1] A critical component of this wall is β-(1,3)-D-glucan, a polysaccharide that provides structural rigidity and osmotic stability.[2] this compound, a member of the echinocandin class of lipopeptide antibiotics, exerts its potent antifungal activity by specifically inhibiting the synthesis of this crucial polymer.[3][4][5][6] This targeted mechanism of action results in a favorable safety profile and fungicidal activity against many Candida species and fungistatic activity against Aspergillus species.[5][6][7]

β-(1,3)-D-glucan Synthase: The Molecular Target

The synthesis of β-(1,3)-D-glucan is catalyzed by the multi-subunit enzyme complex, β-(1,3)-D-glucan synthase. The catalytic core of this complex is the Fks protein (encoded by the FKS genes, such as FKS1, FKS2, and FKS3), a large integral membrane protein.[1][6][8] Fks proteins belong to the GT48 family of glycosyltransferases and utilize UDP-glucose as a substrate to polymerize glucose units into linear β-(1,3)-D-glucan chains, which are then extruded into the periplasmic space.[1][9]

This compound acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase.[7] It binds to the Fks1p subunit, disrupting the enzyme's catalytic function and halting the production of β-(1,3)-D-glucan.[5] This inhibition is highly specific to the fungal enzyme, contributing to the low toxicity of this compound in humans.[6][7]

Quantitative Analysis of this compound's Antifungal Activity

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the 50% Inhibitory Concentration (IC50). These values vary depending on the fungal species and the presence of resistance-conferring mutations in the FKS genes.

Table 1: this compound MIC and IC50 Values for Candida Species

| Candida Species | This compound MIC Range (µg/mL) | This compound MIC50 (µg/mL) | This compound MIC90 (µg/mL) | This compound IC50 Range (µg/mL) | Reference(s) |

| C. albicans | 0.008 - 4 | 0.5 | 1.0 | 0.01 - 0.5 | [10][11] |

| C. glabrata | 0.06 - >8 | 0.5 | 2.0 | 0.02 - 2.4 | [10][12] |

| C. parapsilosis | 0.25 - 8 | 1.0 | 2.0 | - | [10] |

| C. tropicalis | 0.03 - 4 | 0.5 | 1.0 | - | [10] |

| C. krusei | 0.125 - 4 | 1.0 | 2.0 | - | [10] |

Note: MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific strain characteristics.

Table 2: this compound MIC and MEC Values for Aspergillus Species

| Aspergillus Species | This compound MIC Range (µg/mL) | This compound MEC Range (µg/mL) | Reference(s) |

| A. fumigatus | 0.125 - >16 | 0.03 - 2 | [5][6][7] |

| A. flavus | 0.25 - >16 | 0.06 - 1 | [7] |

| A. niger | 0.06 - 4 | 0.03 - 0.5 | [6] |

| A. terreus | 0.125 - 8 | 0.06 - 1 | [13] |

Note: For Aspergillus species, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of aberrant, compact hyphal forms, is often reported in addition to the MIC.

Consequences of β-(1,3)-D-glucan Synthase Inhibition

The inhibition of β-(1,3)-D-glucan synthesis by this compound has profound consequences for the fungal cell, leading to a loss of cell wall integrity, osmotic instability, and ultimately, cell death in susceptible fungi.[5] This disruption triggers a complex cellular stress response as the fungus attempts to compensate for the damaged cell wall.

One of the key compensatory mechanisms is the increased synthesis of chitin, another major polysaccharide component of the fungal cell wall.[9][14] This "cell wall salvage" pathway is a crucial survival response. The increased chitin content can, in some cases, contribute to the "paradoxical effect," where some fungal isolates exhibit renewed growth at supra-MIC concentrations of this compound.[14]

Treatment with this compound also leads to the "unmasking" of β-(1,3)-glucan epitopes on the fungal cell surface.[9][15][16] Normally shielded by an outer layer of mannoproteins, the exposure of these glucans can enhance recognition by the host immune system.[16]

Fungal Stress Response Signaling Pathways

The cellular damage induced by this compound activates several highly conserved signaling pathways that regulate cell wall integrity and stress adaptation.

dot

Caption: Fungal stress response pathways activated by this compound.

The Cell Wall Integrity (CWI) pathway, a MAP kinase cascade, is a primary response to cell wall damage.[4][17] Activation of the CWI pathway leads to the upregulation of genes involved in cell wall synthesis and remodeling, including chitin synthases.[4] The High Osmolarity Glycerol (HOG) and Calcineurin signaling pathways are also activated and play crucial roles in orchestrating the adaptive response to this compound-induced stress.[3][4][9]

Experimental Protocols